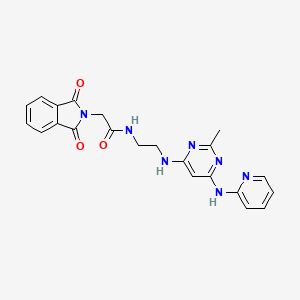
2-(1,3-dioxoisoindolin-2-yl)-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-dioxoisoindolin-2-yl)-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide is a useful research compound. Its molecular formula is C22H21N7O3 and its molecular weight is 431.456. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dioxoisoindolin-2-yl)-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxoisoindolin-2-yl)-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of compounds including pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized, showcasing the versatility of similar chemical structures in creating antimicrobial agents. The antimicrobial screening of these compounds demonstrated good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid, highlighting their potential in medical research and therapeutic applications (Hossan et al., 2012).
Anti-inflammatory and Anticonvulsant Activities
Novel derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetamides were synthesized and evaluated for their anti-inflammatory and anticonvulsant activities. These compounds showed promising results in both in-vitro and in-vivo models, indicating their potential for development into therapeutic agents for inflammation and seizure disorders. Their efficacy was further supported by molecular docking studies to understand their binding affinity, providing insights into their mechanism of action (Nikalje et al., 2015).
Enhancement with Molecular Imprinted Polymers
Research into the enhancement of molecular imprinted polymers with compounds featuring 2-(1,3-dioxoisoindolin-2-yl) moieties has shown promising results. These polymers were investigated for their structural properties, stability, and potential applications in various fields, including antimicrobial activities and the improvement of material properties like tensile strength in paper sheets. This research opens new avenues for the application of such compounds in materials science and bioactive materials (Fahim & Abu-El Magd, 2021).
Synthesis and Characterization for Anticancer Applications
The synthesis and characterization of new compounds containing the 2-(1,3-dioxoisoindolin-2-yl) moiety, conjugated with molecules like 6- mercaptopurine or 2- aminothiazole, have been explored for their anticancer properties. These studies aim to develop novel therapeutic agents by understanding the molecular interactions and effectiveness of these compounds against cancer cells, highlighting the potential of such chemical structures in oncological research (Nadhum & Mohammed, 2020).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O3/c1-14-26-18(12-19(27-14)28-17-8-4-5-9-23-17)24-10-11-25-20(30)13-29-21(31)15-6-2-3-7-16(15)22(29)32/h2-9,12H,10-11,13H2,1H3,(H,25,30)(H2,23,24,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYHQEKRSYLKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-4-oxo-1-phenyl-N-(2-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783720.png)
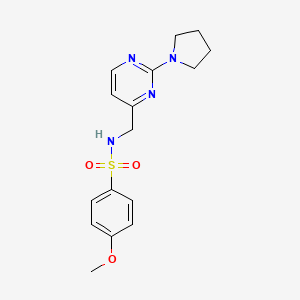
![1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrole](/img/structure/B2783722.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide](/img/structure/B2783725.png)
![2-Methyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2783726.png)
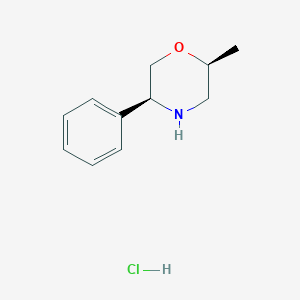
![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2783730.png)
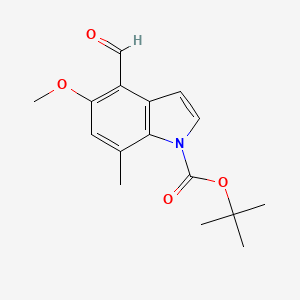
![(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2783735.png)
![5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2783737.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2783738.png)
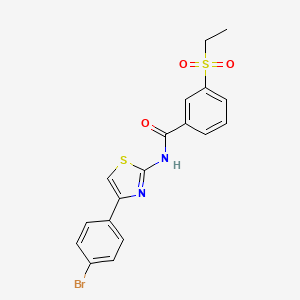
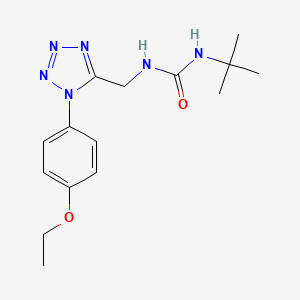
![N-[2-(4-chlorophenyl)ethyl]-4-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2783743.png)